2-Amino-1-(quinolin-3-yl)ethan-1-ol
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Overview
Description
2-Amino-1-(quinolin-3-yl)ethan-1-ol is an organic compound that features a quinoline ring system attached to an ethanolamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(quinolin-3-yl)ethan-1-ol typically involves the reaction of quinoline derivatives with ethanolamine under specific conditions. One common method includes the condensation of quinoline-3-carbaldehyde with ethanolamine in the presence of a catalyst such as acetic acid . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of microwave-assisted reactions to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1-(quinolin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Thionyl chloride or phosphorus tribromide in the presence of a base.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-Amino-1-(quinolin-3-yl)ethan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-1-(quinolin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming coordination complexes that can interact with biological macromolecules such as proteins and nucleic acids.
Pathways Involved: These interactions can disrupt essential biological processes, leading to antimicrobial or therapeutic effects.
Comparison with Similar Compounds
- 2-Amino-1-(quinolin-4-yl)ethan-1-ol
- 2-Amino-1-(quinolin-2-yl)ethan-1-ol
- 2-Amino-1-(quinolin-3-yl)ethan-1-one
Comparison:
- Structural Differences: While these compounds share a similar quinoline core, the position of the substituents on the quinoline ring can significantly affect their chemical properties and reactivity .
- Unique Properties: 2-Amino-1-(quinolin-3-yl)ethan-1-ol is unique due to its specific substitution pattern, which influences its ability to form stable coordination complexes and its reactivity in various chemical reactions .
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-amino-1-quinolin-3-ylethanol |
InChI |
InChI=1S/C11H12N2O/c12-6-11(14)9-5-8-3-1-2-4-10(8)13-7-9/h1-5,7,11,14H,6,12H2 |
InChI Key |
VWOFHZMPQPTDMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(CN)O |
Origin of Product |
United States |
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